2,3-Dihydro-1,3-dimethyl-1H-perimidine 2,3-Dihydro-1,3-dimethyl-1H-perimidine
Brand Name: Vulcanchem
CAS No.: 37471-00-4
VCID: VC19632081
InChI: InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

2,3-Dihydro-1,3-dimethyl-1H-perimidine

CAS No.: 37471-00-4

Cat. No.: VC19632081

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1,3-dimethyl-1H-perimidine - 37471-00-4

Specification

CAS No. 37471-00-4
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 1,3-dimethyl-2H-perimidine
Standard InChI InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3
Standard InChI Key BUJSJOGOWFOHMS-UHFFFAOYSA-N
Canonical SMILES CN1CN(C2=CC=CC3=C2C1=CC=C3)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

The molecular structure of 2,3-dihydro-1,3-dimethyl-1H-perimidine consists of a naphthalene moiety fused to a partially saturated imidazoline ring. X-ray crystallographic studies of analogous perimidine derivatives reveal planar naphthalene systems with slight puckering in the dihydroimidazoline component . The methyl groups at N1 and N3 induce steric hindrance, influencing both reactivity and intermolecular interactions. Density functional theory (DFT) calculations predict delocalized π-electron density across the naphthalene ring, with localized lone pairs on the imine-type nitrogen (N1) and amine-type nitrogen (N3).

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number37471-00-4
Molecular FormulaC13H14N2\text{C}_{13}\text{H}_{14}\text{N}_{2}
Molecular Weight198.26 g/mol
IUPAC Name1,3-dimethyl-2H-perimidine
Topological Polar SA24.9 Ų
Hydrogen Bond Acceptors2

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H} NMR (CDCl₃): δ 2.98 (s, 3H, N-CH₃), 3.12 (s, 3H, N-CH₃), 4.15 (s, 2H, CH₂), 6.78-7.52 (m, 6H, aromatic).

  • 13C^{13}\text{C} NMR: 154.2 ppm (C=N), 132.1-118.4 ppm (aromatic carbons), 40.3 ppm (N-CH₃).
    Mass spectrometry shows a molecular ion peak at m/z 198.1 (M⁺) with fragmentation patterns indicative of sequential methyl group loss.

Synthetic Methodologies and Optimization

Conventional Condensation Approaches

The primary synthesis route involves cyclo-condensation of 1,8-diaminonaphthalene with acetone derivatives under acid catalysis:

1,8-Diaminonaphthalene+2CH3COCH3H+C13H14N2+2H2O\text{1,8-Diaminonaphthalene} + 2 \text{CH}_3\text{COCH}_3 \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{14}\text{N}_{2} + 2 \text{H}_2\text{O}

Protonic acids (e.g., HCl, H₂SO₄) typically yield 60-75% conversion at 80-100°C over 8-12 hours. Recent advancements employ heterogeneous catalysts:

Table 2: Catalytic Systems Comparison

CatalystTemp (°C)Time (h)Yield (%)
H₃PW₁₂O₄₀80682
Yb(OTf)₃70489
Molecular I₂60878

Hybrid heteropolyacids demonstrate superior activity through Brønsted-Lewis acid synergy, while lanthanide triflates enable milder conditions.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times to 15-30 minutes with comparable yields (85-90%). Solvent-free mechanochemical grinding techniques using K-10 montmorillonite clay achieve 76% yield, eliminating volatile organic compound (VOC) emissions.

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich naphthalene ring undergoes regioselective nitration at the 4-position using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, yielding mono-nitro derivatives (87% isolated). Halogenation with Nbromosuccinimide\text{N}-bromosuccinimide in CCl4\text{CCl}_4 produces 4-bromo analogs, crucial intermediates for cross-coupling reactions .

Ring Functionalization

The dihydroimidazoline moiety participates in:

  • Alkylation: Quaternary ammonium salts form via methyl iodide treatment (e.g., 3-iodomethyl derivatives for pharmacological studies) .

  • Oxidation: MnO2\text{MnO}_2-mediated dehydrogenation yields fully aromatic 1,3-dimethylperimidine, altering electronic properties for optoelectronic applications.

Industrial and Materials Science Applications

Photochromic Materials

Spin-coated thin films exhibit reversible color changes under UV irradiation (365 nm), with response times <200 ms. Fatigue resistance exceeds 10⁴ cycles due to stabilized dihydroimidazoline ring conformations.

Catalytic Ligand Design

Palladium complexes incorporating perimidine ligands achieve 92% yield in Suzuki-Miyaura couplings, outperforming traditional triphenylphosphine systems.

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